REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[N:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N[C@@H]1CCCC[C@H]1N.[O:32]1[CH:36]=[CH:35][CH:34]=[C:33]1[C:37]([NH2:39])=[O:38]>O1CCOCC1.[Cu]I>[CH3:12][C:8]1[N:7]=[C:6]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[C:5]2[C:10](=[CH:11][C:2]([NH:39][C:37]([C:33]3[O:32][CH:36]=[CH:35][CH:34]=3)=[O:38])=[CH:3][CH:4]=2)[N:9]=1 |f:1.2.3|
|
Name
|
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NC(=NC2=C1)C)N1CCCC1
|
Name
|
caesium carbonate
|
Quantity
|
0.267 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper (I) iodide
|
Quantity
|
3.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
4.7 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
Combination of the purified fractions and concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=CC=C2C(=N1)N1CCCC1)NC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |